molecular formula C11H15N3O3 B14197477 4-Methyl-1-(4-nitrophenyl)-1-oxo-1lambda~5~-piperazine CAS No. 922142-62-9

4-Methyl-1-(4-nitrophenyl)-1-oxo-1lambda~5~-piperazine

Cat. No.: B14197477
CAS No.: 922142-62-9
M. Wt: 237.25 g/mol
InChI Key: AVBNTUSBTXJKQU-UHFFFAOYSA-N
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Description

4-Methyl-1-(4-nitrophenyl)-1-oxo-1lambda~5~-piperazine is a heterocyclic compound that features a piperazine ring substituted with a methyl group and a nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-1-(4-nitrophenyl)-1-oxo-1lambda~5~-piperazine typically involves the reaction of 4-nitroaniline with 4-methylpiperazine in the presence of an oxidizing agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include hydrogen peroxide or potassium permanganate as oxidizing agents .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

4-Methyl-1-(4-nitrophenyl)-1-oxo-1lambda~5~-piperazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Methyl-1-(4-nitrophenyl)-1-oxo-1lambda~5~-piperazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Methyl-1-(4-nitrophenyl)-1-oxo-1lambda~5~-piperazine involves its interaction with specific molecular targets. The nitrophenyl group can interact with enzymes and proteins, potentially inhibiting their function. The piperazine ring provides a scaffold that can be modified to enhance binding affinity and selectivity for these targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methyl-1-(4-nitrophenyl)-1-oxo-1lambda~5~-piperazine is unique due to the presence of both a nitrophenyl group and a piperazine ring, which confer distinct chemical and biological properties.

Properties

CAS No.

922142-62-9

Molecular Formula

C11H15N3O3

Molecular Weight

237.25 g/mol

IUPAC Name

4-methyl-1-(4-nitrophenyl)-1-oxidopiperazin-1-ium

InChI

InChI=1S/C11H15N3O3/c1-12-6-8-14(17,9-7-12)11-4-2-10(3-5-11)13(15)16/h2-5H,6-9H2,1H3

InChI Key

AVBNTUSBTXJKQU-UHFFFAOYSA-N

Canonical SMILES

CN1CC[N+](CC1)(C2=CC=C(C=C2)[N+](=O)[O-])[O-]

Origin of Product

United States

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